molecular formula C20H13Cl3N4O B4972416 2,5-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

2,5-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No. B4972416
M. Wt: 431.7 g/mol
InChI Key: YIQBARYJAWBONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and biochemistry. This compound is also known as DCB, and it is a benzotriazole-based compound that has been synthesized using various methods.

Scientific Research Applications

DCB has been studied extensively for its potential applications in the field of medicine and biochemistry. It has been shown to have anticancer properties and has been used in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. DCB has also been studied for its potential use as a photosensitizer in photodynamic therapy, which is a treatment that uses light to activate a drug that kills cancer cells. Additionally, DCB has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

DCB works by inhibiting the activity of certain enzymes in the body, which can lead to the death of cancer cells. It also works by inducing apoptosis, which is a process of programmed cell death that occurs naturally in the body. DCB has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, DCB can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
DCB has been shown to have a number of biochemical and physiological effects on the body. It has been shown to induce apoptosis in cancer cells, which can lead to their death. It has also been shown to inhibit the activity of topoisomerase II, which can prevent the growth and spread of cancer cells. Additionally, DCB has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCB in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer treatments. However, one limitation of using DCB in lab experiments is its potential toxicity, which can limit its usefulness in certain applications.

Future Directions

There are several future directions for research on DCB. One area of research is the development of new cancer treatments based on DCB. Researchers are also investigating the use of DCB in the treatment of other diseases, such as Alzheimer's disease and other neurodegenerative disorders. Additionally, researchers are studying the potential use of DCB as a photosensitizer in photodynamic therapy. Finally, researchers are investigating ways to improve the synthesis of DCB and other benzotriazole-based compounds to make them more effective and efficient.

Synthesis Methods

DCB can be synthesized using various methods, including the reaction of 2,5-dichlorobenzoic acid with 4-chloroaniline to form 2,5-dichloro-N-(4-chlorophenyl)benzamide. This intermediate can then be reacted with 6-methyl-2H-1,2,3-benzotriazole-5-carboxylic acid to form DCB. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted synthesis.

properties

IUPAC Name

2,5-dichloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N4O/c1-11-8-18-19(26-27(25-18)14-5-2-12(21)3-6-14)10-17(11)24-20(28)15-9-13(22)4-7-16(15)23/h2-10H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQBARYJAWBONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.